molecular formula C12H16O3 B7764650 Methyl 2-(3,4-dimethylphenoxy)propanoate

Methyl 2-(3,4-dimethylphenoxy)propanoate

Cat. No.: B7764650
M. Wt: 208.25 g/mol
InChI Key: VQMNXJAGDIIVIN-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is a derivative of phenoxypropanoate, characterized by the presence of a methyl ester group and two methyl substituents on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dimethylphenoxy)propanoate can be synthesized through the esterification of 2-(3,4-dimethylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: 2-(3,4-dimethylphenoxy)propanoic acid.

    Reduction: 2-(3,4-dimethylphenoxy)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethylphenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The aromatic ring and its substituents can also participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-dimethylphenoxy)propanoate
  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate

Uniqueness

Methyl 2-(3,4-dimethylphenoxy)propanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

methyl 2-(3,4-dimethylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-6-11(7-9(8)2)15-10(3)12(13)14-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNXJAGDIIVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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